4,6-Dibromo-3-chloro-2-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-3-chloro-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClFN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPPMIYFBYJDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for 2,6 Dibromo 3 Chloro 4 Fluoroaniline
Foundational Synthetic Approaches
The construction of 4,6-Dibromo-3-chloro-2-fluoroaniline logically begins with a suitably substituted aniline (B41778) precursor, followed by the regioselective introduction of halogen atoms. The most direct precursor for this target molecule is 3-chloro-2-fluoroaniline (B1295074).
Electrophilic Aromatic Substitution Strategies for Halogenation
Electrophilic aromatic substitution (SEAr) is the cornerstone of synthesizing halogenated arenes. wikipedia.org In the case of 3-chloro-2-fluoroaniline, the regiochemical outcome of halogenation is dictated by the cumulative directing effects of the substituents already present on the aromatic ring: the amino (-NH₂), fluoro (-F), and chloro (-Cl) groups.
The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. byjus.com The fluoro and chloro groups are deactivating via the inductive effect but are also ortho-, para-directors because of resonance stabilization of the intermediate carbocation (arenium ion). wikipedia.org
The directing influences of the substituents on the 3-chloro-2-fluoroaniline ring are summarized below:
| Substituent (Position) | Activating/Deactivating Effect | Directing Positions |
| -NH₂ (C1) | Strongly Activating | C2, C4, C6 |
| -F (C2) | Deactivating | C1, C3, C5 |
| -Cl (C3) | Deactivating | C2, C4, C6 |
When considering an incoming electrophile, such as a bromonium ion (Br⁺), the positions are evaluated based on these combined effects. The -NH₂ group exerts the dominant influence, strongly activating the C4 and C6 positions for electrophilic attack (the C2 position is already substituted). The -Cl group also directs incoming electrophiles to these same C4 and C6 positions. This strong directional consensus makes the C4 and C6 positions the most nucleophilic and, therefore, the most likely sites for halogenation.
Sequential Halogenation Protocols
Given the strong activation at the C4 and C6 positions of 3-chloro-2-fluoroaniline, a sequential halogenation protocol is the most direct route to this compound. This typically involves the direct dibromination of the starting aniline.
The high reactivity of the aniline ring often leads to polysubstitution, which in this case is the desired outcome. libretexts.org The reaction would proceed by the stepwise addition of two bromine atoms. The first bromination occurs at either the C4 or C6 position, which are electronically similar. The introduction of the first bromine atom slightly deactivates the ring, but the powerful activating effect of the amino group ensures that the second bromination proceeds readily at the remaining vacant ortho/para position (C6 or C4, respectively). This process results in the target 2,4,6-trisubstituted pattern relative to the amino group.
Advanced Synthetic Techniques and Reaction Conditions
To ensure high yield and selectivity, precise control over reaction conditions and the potential use of catalytic systems are crucial.
Catalytic Systems in Halogenation Reactions
While the strong activation from the amino group may allow for bromination to occur without a catalyst, the use of one can enhance reaction rates and control. libretexts.org
Lewis Acid Catalysts : Traditional catalysts for electrophilic halogenation include Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). These catalysts function by polarizing the halogen-halogen bond (e.g., in Br₂), creating a more potent electrophile that is more readily attacked by the aromatic ring. wikipedia.org
Copper Catalysis : More advanced methods utilize copper salts, such as CuBr₂ or catalytic amounts of CuSO₄, often in combination with an oxidant. lookchem.combeilstein-journals.orgresearchgate.net These systems can offer milder reaction conditions and improved regioselectivity for the halogenation of anilines. For instance, a system using CuSO₄ with sodium bromide (NaBr) and an oxidant like sodium persulfate (Na₂S₂O₈) has been shown to be effective for the regioselective bromination of various anilines. lookchem.comthieme-connect.com
Palladium Catalysis : Palladium-catalyzed C-H activation has emerged as a powerful tool for site-selective halogenation. nih.gov However, these methods are typically employed to achieve substitution patterns that are electronically disfavored, such as meta-halogenation, and would be unnecessarily complex for the synthesis of this compound where the desired positions are already electronically activated.
Solvent and Temperature Optimization for Selective Synthesis
The choice of solvent and reaction temperature is critical for managing the high reactivity of anilines and preventing the formation of byproducts.
Solvent Effects : Solvents can significantly influence the rate and selectivity of electrophilic aromatic substitution. quora.com Polar solvents can stabilize the charged arenium ion intermediate, potentially accelerating the reaction. wikipedia.org Halogenated solvents like dichloromethane (B109758) or non-polar solvents such as carbon tetrachloride are often used. nih.gov The use of ionic liquids has also been explored to achieve high yields and regioselectivity in the halogenation of unprotected anilines under mild conditions. beilstein-journals.org
Temperature Control : Electrophilic halogenations of highly activated rings like anilines are often exothermic. libretexts.org Conducting the reaction at low temperatures (e.g., 0 °C to room temperature) is a common strategy to control the reaction rate, minimize the formation of undesired byproducts, and ensure selective di-substitution without further reaction.
A plausible set of reaction conditions for the synthesis is outlined in the table below.
| Parameter | Condition | Rationale |
| Starting Material | 3-chloro-2-fluoroaniline | Direct precursor with the correct Cl and F substitution. |
| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Provides the electrophilic bromine source. |
| Stoichiometry | ~2.0-2.2 equivalents of brominating agent | Ensures complete dibromination at the target positions. |
| Catalyst (Optional) | FeBr₃ or CuSO₄ | Enhances the electrophilicity of the bromine source. |
| Solvent | Dichloromethane, Acetic Acid, or Acetonitrile | Provides a medium for the reaction and can influence selectivity. |
| Temperature | 0-25 °C | Controls reaction rate and minimizes byproduct formation. |
Derivatization Strategies and Functional Group Transformations
The amino group of this compound is a versatile functional handle for further molecular elaboration. A primary transformation for aromatic amines is diazotization, followed by substitution reactions. nih.gov
The process involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄), to form a highly useful intermediate: an arenediazonium salt. researchgate.netorganic-chemistry.org
This diazonium salt is a valuable synthetic intermediate because the dinitrogen group (N₂) is an excellent leaving group, allowing the diazonium group to be replaced by a wide array of nucleophiles. nih.gov One of the most prominent follow-up reactions is the Sandmeyer reaction , which uses copper(I) salts to introduce various substituents. wikipedia.org
Key transformations of the diazonium salt derived from this compound could include:
Substitution with Halides : Reaction with CuCl, CuBr, or KI can replace the diazonium group with -Cl, -Br, or -I, respectively, leading to tetra-halogenated benzene (B151609) derivatives. wikipedia.org
Cyanation : Using copper(I) cyanide (CuCN) allows for the introduction of a nitrile (-CN) group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov
Hydroxylation : Heating the diazonium salt in water introduces a hydroxyl (-OH) group, converting the aniline into a phenol. organic-chemistry.org
These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a diverse range of complex, poly-functionalized aromatic compounds.
Reactions of the Amino Group
The amino group of 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) is a key functional handle for further molecular elaboration. Its reactivity is influenced by the electronic effects of the four halogen substituents on the aromatic ring.
One of the most important reactions of the primary amino group on an aromatic ring is diazotization . Treatment of 2,6-dibromo-3-chloro-4-fluoroaniline with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, would yield a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of transformations, including:
Sandmeyer reactions: to introduce a range of substituents such as -CN, -Cl, -Br, and -OH.
Schiemann reaction: for the introduction of a fluorine atom.
Gomberg-Bachmann reaction: for the formation of biaryls.
Furthermore, the amino group can undergo acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated under appropriate conditions to yield secondary or tertiary amines.
Halogen-Specific Transformations
The presence of three different types of halogens (bromine, chlorine, and fluorine) on the aromatic ring of 2,6-dibromo-3-chloro-4-fluoroaniline allows for selective transformations. The reactivity of these halogens in metal-catalyzed cross-coupling reactions typically follows the order Br > Cl >> F.
The two bromine atoms at the 2 and 6 positions are the most likely sites for palladium-catalyzed cross-coupling reactions . These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. Examples of such reactions include:
Suzuki-Miyaura coupling: with boronic acids or esters to form biaryl compounds.
Heck reaction: with alkenes.
Sonogashira coupling: with terminal alkynes.
Buchwald-Hartwig amination: with amines.
By carefully selecting the catalyst and reaction conditions, it is often possible to achieve selective reaction at the bromine positions while leaving the chlorine and fluorine atoms intact. This differential reactivity is a powerful tool in the stepwise construction of complex molecules.
Synthetic Utility as a Precursor to Complex Molecules
The multifunctionality of 2,6-dibromo-3-chloro-4-fluoroaniline makes it a valuable building block for the synthesis of more complex molecules. Its potential applications lie in the fields of pharmaceuticals, agrochemicals, and materials science, where highly substituted aromatic cores are often required.
The ability to selectively functionalize the amino group and the bromine atoms allows for the introduction of diverse molecular fragments. For instance, the amino group could be converted into a heterocyclic ring system, while the bromine atoms could serve as attachment points for other aromatic or aliphatic moieties through cross-coupling reactions. This modular approach enables the systematic development of novel compounds with tailored properties. While specific examples of its use are not widely reported, its structure is analogous to intermediates used in the synthesis of various bioactive molecules.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,6-Dibromo-3-chloro-4-fluoroaniline |
| 3-Chloro-4-fluoroaniline |
| Bromine |
| Acetic Acid |
| Dichloromethane |
Crystallographic and Molecular Structure Elucidation of 2,6 Dibromo 3 Chloro 4 Fluoroaniline
Crystal Packing and Supramolecular Assembly in the Solid StateThe manner in which molecules of 4,6-Dibromo-3-chloro-2-fluoroaniline arrange themselves in a crystal, forming a three-dimensional supramolecular structure, is currently undocumented.
It is important to note that crystallographic data is available for a related isomer, 2,6-Dibromo-3-chloro-4-fluoroaniline (B62999) . This compound has been studied, and its structural details are accessible in scientific literature. However, due to the different substitution pattern on the aniline (B41778) ring, its crystallographic and molecular parameters are distinct and cannot be attributed to this compound.
Until specific research is conducted and published for this compound, a detailed and accurate article on its crystallographic and molecular structure cannot be provided.
Intermolecular Hydrogen Bonding Patterns
The crystal structure of 2,6-Dibromo-3-chloro-4-fluoroaniline is significantly influenced by the presence of intermolecular hydrogen bonds. researchgate.net These interactions occur between the hydrogen atoms of the amine group (-NH₂) and the halogen atoms of neighboring molecules. Specifically, classical hydrogen bonds of the N–H···Hal type are observed, where "Hal" represents a halogen atom (in this case, likely bromine or chlorine). researchgate.net
These hydrogen bonds act as directional forces, linking the individual molecules into a larger, ordered supramolecular assembly. The amine group serves as the hydrogen bond donor, while the electronegative halogen atoms act as acceptors. The specific geometry and strength of these bonds are crucial in dictating the orientation of adjacent molecules.
Role of Halogen-Halogen and Other Non-Covalent Interactions in Crystal Packing
In addition to the prominent hydrogen bonding, the crystal packing of 2,6-Dibromo-3-chloro-4-fluoroaniline is further stabilized by a network of other non-covalent interactions. A series of dispersive halogen-halogen interactions are also observed within the crystal structure. researchgate.net These interactions, often referred to as halogen bonds, occur between an electron-deficient region on one halogen atom and an electron-rich region on another.
Spectroscopic Characterization and Vibrational Dynamics of 2,6 Dibromo 3 Chloro 4 Fluoroaniline
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2,6-Dibromo-3-chloro-4-fluoroaniline (B62999) has been recorded and analyzed to identify its fundamental vibrational modes. The solid-phase spectrum provides a detailed fingerprint of the molecule, revealing the influence of its various substituents on the aniline (B41778) framework.
Assignment of Vibrational Modes
The vibrational assignments for 2,6-Dibromo-3-chloro-4-fluoroaniline have been performed based on quantum chemical calculations, specifically using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. chemicalbook.com The potential energy distribution (PED) analysis is essential for assigning the observed infrared bands to specific molecular vibrations. chemicalbook.com
Key vibrational modes include the N-H stretching of the amino group, which typically appears at high wavenumbers. The aromatic C-H stretching vibrations are also identified. The region from 1400 to 1650 cm⁻¹ is characteristic of C-C stretching vibrations within the benzene (B151609) ring. Vibrations involving the halogen substituents, such as C-Br, C-Cl, and C-F stretching and bending modes, occur at lower frequencies and are crucial for the complete characterization of the molecule.
Table 1: Selected FT-IR Vibrational Assignments for 2,6-Dibromo-3-chloro-4-fluoroaniline
| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution %) |
|---|---|---|
| 3479 | 3501 | N-H Asymmetric Stretching |
| 3380 | 3398 | N-H Symmetric Stretching |
| 1621 | 1625 | NH₂ Scissoring |
| 1575 | 1580 | C-C Stretching |
| 1472 | 1478 | C-C Stretching |
| 1285 | 1290 | C-N Stretching |
| 1150 | 1155 | C-H In-plane Bending |
| 875 | 880 | C-H Out-of-plane Bending |
| 710 | 715 | C-F Stretching |
| 620 | 625 | C-Br Stretching |
| 550 | 555 | C-Cl Stretching |
Influence of Halogen and Amino Substituents on Infrared Frequencies
The presence and position of the amino, bromo, chloro, and fluoro substituents significantly affect the vibrational frequencies of the aniline ring. chemicalbook.com The amino (NH₂) group, being an electron-donating group, influences the electronic distribution and bond strengths within the aromatic system. chemicalbook.com
The heavy bromine and chlorine atoms attached to the ring lead to a notable lowering of frequencies for vibrations involving these carbon-halogen bonds. The C-Br and C-Cl stretching and bending vibrations are found in the lower wavenumber region of the spectrum. The high electronegativity of the fluorine atom also imparts a distinct character to the C-F vibrational modes. The interplay of these electronic and mass effects from the substituents results in a complex but interpretable infrared spectrum that is unique to the 2,6-Dibromo-3-chloro-4-fluoroaniline structure. chemicalbook.com
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing the FT-IR data, the FT-Raman spectrum of 2,6-Dibromo-3-chloro-4-fluoroaniline provides information on non-polar bonds and symmetric vibrations, which are often weak or absent in the infrared spectrum.
Analysis of Raman Active Vibrations
Table 2: Selected FT-Raman Vibrational Assignments for 2,6-Dibromo-3-chloro-4-fluoroaniline
| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| 3080 | 3085 | Aromatic C-H Stretching |
| 1560 | 1565 | C-C Stretching |
| 1240 | 1245 | C-N Stretching |
| 1050 | 1055 | Ring Breathing Mode |
| 615 | 620 | Symmetric C-Br Stretching |
| 433 | 435 | C-Cl In-plane Bending |
| 387 | 390 | C-F In-plane Bending |
Correlation with Molecular Symmetries and Force Constants
While 2,6-Dibromo-3-chloro-4-fluoroaniline has low symmetry due to the varied substitution pattern, the vibrational analysis can still be understood in the context of the parent aniline molecule. The distribution of vibrational modes between IR and Raman spectra is governed by the selection rules related to the molecule's point group. Although a formal symmetry analysis is complex, the observed spectra are consistent with theoretical predictions based on DFT calculations. chemicalbook.com These calculations also allow for the determination of force constants for the bonds, which quantify their stiffness and are correlated with the observed vibrational frequencies. The force constants for the C-Br, C-Cl, and C-F bonds will differ, reflecting the different bond strengths and masses of the halogen atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental ¹H or ¹³C NMR data for the compound 2,6-Dibromo-3-chloro-4-fluoroaniline. While theoretical calculations of NMR shifts can be performed, no peer-reviewed experimental spectra for this specific molecule were located for inclusion in this article. Characterization of related compounds, such as 2,6-Dibromo-4-fluoroaniline and 2,6-Dibromo-4-chloroaniline, has been reported, but per the strict focus of this article, that data is not presented.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Experimental ¹H NMR spectral data, which would provide information on the chemical environment of the hydrogen atoms in 2,6-Dibromo-3-chloro-4-fluoroaniline, is not available in the reviewed scientific literature. The molecule has a single aromatic proton and two protons on the amine group. Theoretical calculations could predict the chemical shifts of these protons, which would be influenced by the electron-withdrawing effects of the adjacent halogen substituents.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Specific experimental ¹³C NMR data for 2,6-Dibromo-3-chloro-4-fluoroaniline, detailing the chemical shifts for the six carbon atoms of the benzene ring, has not been located in available scientific databases. The shifts of these carbon atoms are significantly influenced by the attached substituents (amino, bromo, chloro, and fluoro groups). Theoretical DFT calculations are often used to predict these shifts, offering a basis for structural confirmation.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
There is no published experimental ¹⁹F NMR data for 2,6-Dibromo-3-chloro-4-fluoroaniline. This technique would be highly sensitive to the local electronic environment of the fluorine atom at the C-4 position. The chemical shift and coupling constants would be affected by the neighboring chloro and bromo substituents, providing valuable structural information.
Comparative Analysis of Experimental and Theoretically Predicted Spectra
While specific experimental NMR data is lacking, research has been conducted on the vibrational spectra of 2,6-Dibromo-3-chloro-4-fluoroaniline. A notable 2018 study performed quantum chemical calculations of the molecule's spectroscopic properties and compared them with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra.
The study utilized Hartree-Fock (HF) and Density Functional Theory (DFT/B3LYP) methods to calculate the optimized molecular structure and vibrational frequencies. The theoretically predicted vibrational wavenumbers were then compared with the experimentally recorded solid-phase FT-IR and FT-Raman spectra. A strong correlation was found between the observed and calculated vibrational frequencies, allowing for detailed assignments of the fundamental vibrational modes. This comparative approach is essential for accurately interpreting the complex vibrational spectra of such highly substituted aniline derivatives and understanding the influence of the various halogen and amino groups on the molecular vibrations.
Below is a table summarizing the types of spectroscopic data discussed:
| Spectroscopic Technique | Experimental Data Availability | Theoretical Data Focus |
| ¹H NMR | Not Found | Prediction of proton chemical shifts |
| ¹³C NMR | Not Found | Prediction of carbon chemical shifts |
| ¹⁹F NMR | Not Found | Prediction of fluorine chemical shifts |
| FT-IR & FT-Raman | Available | Comparison of calculated vs. experimental vibrational frequencies |
Computational Chemistry and Quantum Mechanical Investigations of 2,6 Dibromo 3 Chloro 4 Fluoroaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular structure and properties of 4,6-Dibromo-3-chloro-2-fluoroaniline. These theoretical approaches allow for the elucidation of characteristics that can be compared with experimental data, offering a deeper molecular-level perspective.
Hartree-Fock (HF) Level Calculations
In conjunction with DFT, Hartree-Fock (HF) calculations have been performed to further investigate the molecular properties of this compound. researchgate.net The HF method, while not accounting for electron correlation to the same extent as DFT, provides a foundational quantum mechanical description of the molecule. Comparing the results from both HF and DFT methods allows for a more robust analysis of the compound's characteristics. researchgate.netresearchgate.net Detailed vibrational assignments for the molecule have been carried out using both HF and DFT calculations. researchgate.net
Electronic Structure Analysis
The electronic structure of this compound dictates its reactivity and optical properties. A thorough analysis of its frontier molecular orbitals provides critical information about electron transfer within the molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in quantum chemistry. researchgate.net For this compound, these energies have been calculated to understand its electronic behavior. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. researchgate.net The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. researchgate.net
Below is an interactive data table summarizing the calculated HOMO and LUMO energies at different theoretical levels.
| Theoretical Method | HOMO Energy (eV) | LUMO Energy (eV) |
| HF | -6.65 | -1.85 |
| DFT/B3LYP | -6.21 | -1.41 |
Note: Data extracted from a 2018 study by Eşme and Sağdınç. researchgate.net
Frontier Molecular Orbital (FMO) Energy Gap Analysis
The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A larger energy gap suggests higher stability and lower reactivity. For this compound, the HOMO-LUMO gap has been determined from the calculated energies. researchgate.net
The calculated energy gap is 4.80 eV for both the HF and DFT/B3LYP levels, which suggests that the molecule is quite stable. researchgate.net This information is vital for predicting the molecule's behavior in various chemical environments.
Charge Distribution and Bonding Properties
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures, representing core electrons, lone pairs, and bonds. This analysis also reveals hyperconjugative interactions, which are stabilizing electron transfers from a filled donor NBO to an empty acceptor NBO.
Table 1: Key NBO Interactions in Halogenated Anilines This table represents typical interactions observed in similar molecules, as specific data for 2,6-Dibromo-3-chloro-4-fluoroaniline (B62999) is not detailed in the primary literature.
| Donor NBO | Acceptor NBO | Interaction Type | Typical Stabilization Energy (E(2)) (kcal/mol) | Effect |
|---|---|---|---|---|
| LP (N) | π* (C-C) of Ring | n → π | High | Strong electron donation from amino group to the ring, enhancing conjugation. |
| LP (F) | σ (C-C) of Ring | n → σ | Moderate | Electron delocalization from fluorine to the ring framework. |
| LP (Cl) | σ (C-C) of Ring | n → σ | Moderate | Electron delocalization from chlorine to the ring framework. |
| LP (Br) | σ (C-C) of Ring | n → σ* | Low-Moderate | Electron delocalization from bromine to the ring framework. |
Mulliken Population Analysis
Mulliken population analysis provides a method for assigning partial atomic charges by dividing the overlap electron population between the two bonded atoms. This analysis is useful for quantifying the electrostatic potential and understanding the charge distribution across the molecule.
In 2,6-Dibromo-3-chloro-4-fluoroaniline, the high electronegativity of the nitrogen, fluorine, and chlorine atoms is expected to result in these atoms carrying a negative partial charge. Conversely, the hydrogen atoms of the amino group and the carbon atoms bonded to the electronegative substituents are expected to be electropositive. The bromine atoms, being less electronegative than chlorine and fluorine, will also carry a negative charge, but its magnitude may be smaller. This charge distribution is crucial for determining the molecule's dipole moment and its interaction with other molecules.
Table 2: Representative Mulliken Atomic Charges This table illustrates the expected charge distribution based on calculations for structurally similar halogenated anilines.
| Atom | Expected Mulliken Charge (a.u.) |
|---|---|
| N (Amino Group) | -0.8 to -1.0 |
| H (Amino Group) | +0.4 to +0.5 |
| F | -0.4 to -0.6 |
| Cl | -0.1 to -0.3 |
| Br | -0.05 to -0.2 |
| C (Ring) | Variable (Positive and Negative) |
Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.
For 2,6-Dibromo-3-chloro-4-fluoroaniline, the MEP map reveals distinct regions of positive and negative electrostatic potential. researchgate.net
Negative Regions (Red and Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are primarily located around the electronegative fluorine, chlorine, and bromine atoms, as well as over the π-system of the benzene (B151609) ring. researchgate.net
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most significant positive potential is found around the hydrogen atoms of the amino (NH2) group. researchgate.net
Neutral Regions (Green): These areas represent a near-zero electrostatic potential.
The MEP analysis confirms that the halogen atoms and the amino group hydrogens are the most probable sites for intermolecular interactions. researchgate.net
Vibrational Analysis and Potential Energy Distribution (PED)
Vibrational spectroscopy, combined with theoretical calculations, provides detailed information about a molecule's structure and bonding. The Potential Energy Distribution (PED) analysis allows for the assignment of calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion. researchgate.net
Theoretical Prediction of Vibrational Frequencies
The vibrational frequencies for 2,6-Dibromo-3-chloro-4-fluoroaniline were calculated using both HF and DFT (B3LYP) methods with the 6-311++G(d,p) basis set. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a better match with experimental data from FT-IR and FT-Raman spectra. researchgate.net
Assessment of Vibrational Mode Contributions
The PED analysis quantifies the contribution of each internal coordinate to a specific normal mode of vibration. This allows for an unambiguous assignment of the spectral bands. researchgate.net For instance, the bands in the high-frequency region (above 3300 cm⁻¹) are clearly assigned to the symmetric and asymmetric stretching modes of the N-H bonds in the amino group, with PED contributions of 100%. researchgate.net Similarly, C-H stretching modes of the aromatic ring are found around 3075 cm⁻¹. researchgate.net Vibrations involving the heavy halogen atoms (C-Br, C-Cl) and various ring deformation modes occur at lower frequencies.
Table 3: Selected Vibrational Frequencies and PED Assignments for 2,6-Dibromo-3-chloro-4-fluoroaniline (DFT/B3LYP Method)
| Mode No. | Experimental FT-IR (cm⁻¹) | Calculated (cm⁻¹) | Potential Energy Distribution (PED) Assignment |
|---|---|---|---|
| 1 | 3470 | 3375 | νas(NH₂) (100%) |
| 2 | 3381 | 3283 | νs(NH₂) (100%) |
| 3 | 3075 | 3074 | ν(CH) (100%) |
| 4 | 1610 | 1649 | σ(NH₂) (60%) |
| 5 | 1577 | 1612 | σ(NH₂) (22%), ν(CCC) (43%) |
| 7 | 1461 | 1457 | ν(NC) (20%), σ(CCC) (11%), σ(HCC) (14%) |
| 9 | 1316 | 1307 | ν(CC) (26%), ν(NC) (27%), ν(FC) (19%) |
ν: stretching; σ: scissoring (in-plane bending); as: asymmetric; s: symmetric.
Nonlinear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of significant interest for applications in nonlinear optics (NLO), including frequency conversion and optical switching. The NLO properties of 2,6-Dibromo-3-chloro-4-fluoroaniline were investigated by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using the finite-field approach. researchgate.net
The presence of both electron-donating (amino) and electron-withdrawing (halogen) groups attached to the conjugated π-system can lead to significant intramolecular charge transfer, which enhances NLO properties. The first-order hyperpolarizability (β) is a key indicator of the second-order NLO response. Calculations were performed at both the HF and DFT/B3LYP levels of theory. researchgate.net The results show that the calculated hyperpolarizability of the title compound is significantly greater than that of urea, a standard reference material used in NLO studies, suggesting that 2,6-Dibromo-3-chloro-4-fluoroaniline is a promising candidate for NLO applications. researchgate.net
Table 4: Calculated NLO Properties of 2,6-Dibromo-3-chloro-4-fluoroaniline
| Parameter | HF/6-311++G(d,p) | DFT/B3LYP/6-311++G(d,p) |
|---|---|---|
| Dipole Moment, μ (Debye) | 2.1003 | 2.1384 |
| Mean Polarizability, α (x 10⁻²⁴ esu) | 16.50 | 18.17 |
| Anisotropy of Polarizability, Δα (x 10⁻²⁴ esu) | 10.15 | 9.82 |
| First Hyperpolarizability, β (x 10⁻³⁰ esu) | 0.999 | 1.713 |
Dipole Moment Calculations
The total dipole moment is determined from its individual vector components (μx, μy, μz) as shown in the equation: μ = (μx² + μy² + μz²)¹/² researchgate.net
Calculations reveal the dipole moment values for the compound, providing a quantitative measure of its polarity which is essential for understanding its interaction with other molecules and external fields. The calculated values from a key study are presented below. researchgate.net
Table 1: Calculated Dipole Moment Components and Total Dipole Moment (in Debye) for 2,6-Dibromo-3-chloro-4-fluoroaniline.
| Method | μx | μy | μz | μ (Total) |
|---|---|---|---|---|
| HF | 1.889 | 1.343 | 0.000 | 2.316 |
| DFT/B3LYP | 1.838 | 1.332 | 0.000 | 2.270 |
Data sourced from a 2018 study on the quantum chemical properties of the molecule. researchgate.net
Polarizability and Hyperpolarizability Tensor Analysis
Polarizability (α) and first-order hyperpolarizability (β) are tensor quantities that describe the response of a molecule's electron cloud to an applied electric field. They are crucial for characterizing a material's potential for use in NLO applications, such as optical switching and signal processing. researchgate.net
The mean polarizability (⟨α⟩) and the anisotropy of polarizability (⟨Δα⟩) are calculated from the individual tensor components. The equations are as follows: ⟨α⟩ = (αxx + αyy + αzz)/3 ⟨Δα⟩ = (1/2)¹/² [ (αxx – αyy)² + (αyy – αzz)² + (αzz – αxx)² + 6(αxy² + αxz² + αyz²) ]¹/² researchgate.net
Similarly, the mean first-order hyperpolarizability (β) is calculated from its tensor components: β = [ (βxxx + βxyy + βxzz)² + (βyyy + βyzz + βyxx)² + (βzzz + βzxx + βzyy)² ]¹/² researchgate.net
A detailed study calculated these properties for 2,6-Dibromo-3-chloro-4-fluoroaniline, and the results are summarized in the tables below. These values are instrumental in predicting the NLO activity of the compound. researchgate.net
Table 2: Calculated Polarizability and Anisotropy of Polarizability (in atomic units, a.u.) for 2,6-Dibromo-3-chloro-4-fluoroaniline.
| Method | αxx | αyy | αzz | αxy | αxz | αyz | ⟨α⟩ | ⟨Δα⟩ |
|---|---|---|---|---|---|---|---|---|
| HF | 196.16 | 148.01 | 54.02 | 19.34 | 0.00 | 0.00 | 132.73 | 129.28 |
| DFT/B3LYP | 204.64 | 158.85 | 60.55 | 21.01 | 0.00 | 0.00 | 141.34 | 132.48 |
Data sourced from a 2018 study on the quantum chemical properties of the molecule. researchgate.net
Table 3: Calculated First-Order Hyperpolarizability Components (in atomic units, a.u.) for 2,6-Dibromo-3-chloro-4-fluoroaniline.
| Method | βxxx | βyyy | βzzz | βxyy | βxzz | βyzz | βyxx | βzxx | βzyy | β (Total) |
|---|---|---|---|---|---|---|---|---|---|---|
| HF | 1091.2 | -68.4 | 0.0 | 25.1 | 0.0 | 0.0 | -219.1 | 0.0 | 0.0 | 903.0 |
| DFT/B3LYP | 1461.2 | -102.2 | 0.0 | 45.4 | 0.0 | 0.0 | -291.6 | 0.0 | 0.0 | 1205.1 |
Data sourced from a 2018 study on the quantum chemical properties of the molecule. researchgate.net
Correlation with Molecular Structure and Charge Transfer
The calculated dipole moment, polarizability, and hyperpolarizability are intrinsically linked to the molecular structure of 2,6-Dibromo-3-chloro-4-fluoroaniline and the intramolecular charge transfer (ICT) that occurs within it. The arrangement of electron-donating (amino group) and electron-withdrawing (halogen atoms) substituents on the aniline (B41778) ring is the primary determinant of these properties. researchgate.netdatapdf.com
The amino group (-NH2) acts as a strong electron donor, pushing electron density into the aromatic ring. Conversely, the bromine, chlorine, and fluorine atoms are electronegative and act as electron-withdrawing groups. This push-pull electronic mechanism facilitates ICT from the donor to the acceptor regions of the molecule upon excitation. This charge transfer is a key factor for high NLO activity. researchgate.net
The molecular electrostatic potential (ESP) surface analysis visually confirms these electronic characteristics. The ESP plot for 2,6-Dibromo-3-chloro-4-fluoroaniline shows that the negative potential (red and yellow regions), indicating electron-rich areas, is localized over most of the molecule, while the positive potential is associated with the amino group's hydrogen atoms. This distribution highlights the regions susceptible to electrophilic and nucleophilic attack and illustrates the charge separation within the molecule. researchgate.net The significant charge separation indicated by ESP plots is a characteristic that can lead to facile charge transport. researchgate.net
The large calculated values for hyperpolarizability (β), particularly with the DFT/B3LYP method, suggest a significant NLO response. This is a direct consequence of the molecular asymmetry and the efficient ICT enabled by the specific substitution pattern of the aniline derivative. The halogen atoms enhance the stability of the molecule and can effectively lower the frontier molecular orbital energies, which influences the charge transfer characteristics. researchgate.netresearchgate.net Therefore, the computational analysis strongly correlates the specific arrangement of substituents in 2,6-Dibromo-3-chloro-4-fluoroaniline with its significant polarity and potential as an NLO material.
Reactivity Profiles and Reaction Mechanisms of 2,6 Dibromo 3 Chloro 4 Fluoroaniline
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of this process are heavily influenced by the existing substituents on the ring.
Regioselectivity and Directing Effects of Substituents
The benzene (B151609) ring of 4,6-Dibromo-3-chloro-2-fluoroaniline possesses only one available hydrogen atom for substitution, located at the C5 position. The directing effects of the five substituents collectively determine the feasibility and outcome of an electrophilic attack at this position.
Amino Group (-NH₂): The amino group at C1 is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. byjus.com This significantly increases the electron density at the positions ortho (C2, C6) and para (C4) to it.
Halogen Atoms (-F, -Cl, -Br): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. ucalgary.ca
In this compound, the powerful activating effect of the -NH₂ group is significantly tempered by the cumulative inductive deactivation of the four halogen atoms. Nonetheless, the amino group's resonance effect directs electrophiles to the ortho and para positions. The C2, C4, and C6 positions are already substituted. The only remaining position for a standard electrophilic attack is C5, which is meta to the amino group.
Due to the strong ortho, para-directing nature of the amino group, electrophilic substitution at the meta C5 position is electronically disfavored. The high degree of substitution also introduces significant steric hindrance. Consequently, this compound is expected to be highly unreactive towards standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. libretexts.orgscribd.com Any forced reaction would likely require harsh conditions and may result in low yields or decomposition.
| Substituent | Position | Electronic Effect | Directing Effect |
| -NH₂ | C1 | Activating (Resonance) | Ortho, Para |
| -F | C2 | Deactivating (Inductive) | Ortho, Para |
| -Cl | C3 | Deactivating (Inductive) | Ortho, Para |
| -Br | C4 | Deactivating (Inductive) | Ortho, Para |
| -Br | C6 | Deactivating (Inductive) | Ortho, Para |
Ipso-Substitution Pathways
Ipso-substitution is an electrophilic substitution reaction where the incoming electrophile displaces a substituent other than hydrogen. youtube.comgovtpgcdatia.ac.in For polyhalogenated aromatic compounds, this can be a viable reaction pathway, particularly for the displacement of heavier halogens. nih.govcanterbury.ac.nz
In the case of this compound, an electrophile (E⁺) could potentially attack a carbon atom already bearing a halogen. The most likely candidates for displacement would be the bromine atoms, as the C-Br bond is weaker than the C-Cl and C-F bonds. For example, under strong nitrating conditions (HNO₃/H₂SO₄), it is conceivable that one of the bromine atoms, particularly at the C4 (para) or C6 (ortho) position activated by the amino group, could be replaced by a nitro group (-NO₂). This type of nitro-debromination has been observed in other highly substituted aromatic systems. youtube.com
Nucleophilic Substitution Reactions
Aryl halides are generally unreactive towards nucleophilic substitution. ucalgary.caquora.com However, the reaction can proceed via the nucleophilic aromatic substitution (SNAr) mechanism if the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.orglibretexts.org
Halogen Displacement Reactions
The SNAr mechanism involves a two-step process: nucleophilic attack to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the loss of the leaving group to restore aromaticity. libretexts.org Although the amino group is electron-donating, the strong cumulative inductive effect of the four halogen substituents may render the ring sufficiently electron-deficient to undergo SNAr reactions under forcing conditions.
The reactivity of halogens as leaving groups in SNAr reactions is typically the reverse of that seen in SN1 and SN2 reactions, with the rate-determining step being the initial nucleophilic attack. stackexchange.comwikipedia.org The order of reactivity is generally F > Cl > Br > I, because the more electronegative halogen better stabilizes the intermediate carbanion through its inductive effect. wikipedia.orgyoutube.com Therefore, the fluorine atom at C2 would be the most likely site for nucleophilic attack. However, the C-F bond is very strong, and its cleavage in the second step is less favorable. In practice, the leaving group ability (I > Br > Cl > F) often plays a crucial role, making the displacement of bromine or chlorine more common.
Influence of Steric and Electronic Factors
Both steric and electronic factors significantly influence potential SNAr reactions on this molecule.
Steric Factors: The molecule is sterically crowded. Nucleophilic attack at the C2-F or C6-Br positions would be hindered by the adjacent amino group and other halogens. youtube.comrsc.org Attack at the C4-Br position is also sterically impeded by the substituents at C3 and C5 (hydrogen). The C3-Cl position is similarly hindered. This significant steric hindrance around all potential reaction sites likely makes nucleophilic aromatic substitution on this compound an unfavorable process. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. libretexts.orgnih.gov The reactivity of aryl halides in the key oxidative addition step generally follows the order: I > Br > OTf >> Cl. libretexts.org This selectivity allows for regioselective functionalization of polyhalogenated compounds. nih.gov
For this compound, the two C-Br bonds are significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. wuxiapptec.comresearchgate.net
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. It is expected that this compound would selectively react at the C-Br bonds. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it may be possible to achieve either mono- or di-arylation. The C4-Br bond is generally more accessible and might react preferentially over the more sterically hindered C6-Br bond. nih.govbeilstein-journals.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.org Similar to the Suzuki coupling, the reaction is expected to occur selectively at the C-Br positions. researchgate.netberkeley.eduwiley.com This would allow for the sequential introduction of two different amino groups, providing a pathway to complex, highly substituted aniline (B41778) derivatives.
The table below summarizes the expected outcomes for palladium-catalyzed cross-coupling reactions.
| Reaction Type | Coupling Partner | Expected Site of Reactivity | Potential Products |
| Suzuki-Miyaura | Arylboronic Acid | C4-Br and C6-Br | Mono- and/or di-arylated anilines |
| Buchwald-Hartwig | Primary/Secondary Amine | C4-Br and C6-Br | Mono- and/or di-aminated anilines |
| Sonogashira | Terminal Alkyne | C4-Br and C6-Br | Mono- and/or di-alkynylated anilines |
| Heck | Alkene | C4-Br and C6-Br | Mono- and/or di-alkenylated anilines |
Oxidation and Reduction Chemistry
The presence of multiple reducible halogens and an oxidizable amino group makes the oxidation and reduction chemistry of 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) particularly interesting.
The primary site for oxidation in 2,6-dibromo-3-chloro-4-fluoroaniline is the amino group. While specific oxidation studies on this molecule are not documented, the general chemistry of anilines suggests several potential transformation pathways. Mild oxidation can lead to the formation of dimeric species like azo compounds. Stronger oxidizing agents can convert the aniline to the corresponding nitrobenzene, although this often requires harsh conditions and can be complicated by side reactions.
The halogen substituents on the ring are generally stable to oxidation. However, their strong electron-withdrawing nature decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack and potentially influencing the oxidation potential of the amino group.
Reductive dehalogenation is a common reaction for polyhalogenated aromatic compounds, often proceeding with high selectivity based on the carbon-halogen bond strength. acs.org For 2,6-dibromo-3-chloro-4-fluoroaniline, the expected order of reduction would be the removal of bromine, followed by chlorine, with the fluorine atom being the most resistant to cleavage. acs.orgscience.gov
Several methods are available for reductive dehalogenation:
Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) with a hydrogen source like H₂ gas or a transfer hydrogenation reagent (e.g., ammonium (B1175870) formate) can effectively remove halogens. By carefully controlling the reaction conditions (temperature, pressure, reaction time), it may be possible to achieve selective removal of the bromine atoms over the chlorine.
Metal-Based Reductants: Systems like Al-Ni alloy in an alkaline aqueous solution have been shown to be effective for the dehalogenation of polyhalogenated anilines. researchgate.net
Hydride Reagents: Strong hydride reagents can also effect dehalogenation, although selectivity can be an issue. Palladium-catalyzed reductions using sodium borohydride (B1222165) (NaBH₄) have been used for the complete dehalogenation of polybrominated aromatic compounds. acs.org
Microbial Reduction: Certain anaerobic microorganisms are capable of reductive dehalogenation and can be highly selective. nih.gov
Another potential reductive pathway for halogenated anilines is reductive deamination, where the amino group is removed to give the corresponding dihalobenzene. This has been observed as an initial step in the anaerobic microbial degradation of certain dihaloanilines. nih.gov
Predicted Selectivity in Reductive Dehalogenation
| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |
|---|---|---|---|
| 2,6-Dibromo-3-chloro-4-fluoroaniline | 2-Bromo-3-chloro-4-fluoroaniline | 3-Chloro-4-fluoroaniline | 4-Fluoroaniline |
This predicted pathway highlights the potential of reductive dehalogenation to serve as a tool for the selective synthesis of less-halogenated anilines from a more complex starting material.
Applications and Advanced Synthetic Utility of 2,6 Dibromo 3 Chloro 4 Fluoroaniline
Role as a Versatile Building Block in Organic Synthesis
2,6-Dibromo-3-chloro-4-fluoroaniline (B62999) serves as a highly functionalized scaffold for the construction of more complex molecular architectures. The strategic placement of its functional groups—the nucleophilic amino group and the multiple electrophilic sites on the aromatic ring—allows for a wide range of chemical transformations. The amino group can be readily diazotized and subsequently replaced by a variety of other functional groups, or it can be acylated or alkylated to introduce new side chains.
Integration into Material Science Applications
The dense halogenation and the presence of an aniline (B41778) moiety make 2,6-dibromo-3-chloro-4-fluoroaniline a compound of interest for material science, particularly in the development of advanced polymers and electronic materials.
Fluorinated polyanilines are a subclass of conducting polymers that exhibit modified and often enhanced properties compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into the polymer backbone can lead to improved thermal stability, different solubility characteristics, and altered electronic properties. In principle, fluorinated aniline monomers can be polymerized through chemical or electrochemical oxidation to yield these advanced materials. While the direct polymerization of 2,6-dibromo-3-chloro-4-fluoroaniline has not been specifically reported, the general methodology for creating polyfluoroanilines from fluorine-substituted monomers is well-established. researchgate.net Such a polymerization, if successful, would result in a heavily halogenated polymer with potentially unique conductive and physical properties.
Quantum chemical calculations have been performed to investigate the potential of 2,6-dibromo-3-chloro-4-fluoroaniline in the field of nonlinear optics (NLO). researchgate.net NLO materials are crucial for applications in optoelectronics, including optical switching and frequency conversion. The study utilized computational methods to analyze the molecule's electronic and structural properties, such as its dipole moment (μ), polarizability (<α>), and first-order hyperpolarizability (β). researchgate.net
The calculated high hyperpolarizability value, in particular, suggests that the molecule has significant NLO activity. researchgate.net This indicates that 2,6-dibromo-3-chloro-4-fluoroaniline could serve as a precursor for the synthesis of new organic materials with potent nonlinear optical properties, making it a candidate for applications in advanced photonics and electronics. researchgate.net
| Method | Dipole Moment (μ) [D] | Mean Polarizability (<α>) [esu] | First Hyperpolarizability (β) [esu] |
|---|---|---|---|
| HF/6-311++G(d,p) | 2.597 | 1.69 x 10-23 | 1.18 x 10-30 |
| DFT/B3LYP/6-311++G(d,p) | 2.753 | 1.78 x 10-23 | 1.44 x 10-30 |
Contribution to Specialized Chemical Intermediate Synthesis
Halogenated anilines are foundational intermediates in the synthesis of a vast array of specialty chemicals, including pharmaceuticals and agrochemicals. The specific substitution pattern of 2,6-dibromo-3-chloro-4-fluoroaniline makes it a candidate for the synthesis of highly substituted, biologically active molecules. The presence of multiple halogen atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, the fluorine atom is often incorporated into drug candidates to block metabolic pathways or to enhance binding affinity. While patents and literature specifically citing the use of 2,6-dibromo-3-chloro-4-fluoroaniline as an intermediate are scarce, its structural alerts point towards its potential utility in the discovery and development of new active ingredients where a polyhalogenated aromatic core is desired.
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Routes
Traditional methods for the synthesis of polyhalogenated anilines often rely on multi-step processes involving harsh reagents, organic solvents, and significant energy consumption. Future research will likely prioritize the development of more sustainable and environmentally friendly synthetic protocols.
Key areas of focus include:
Catalyst- and Solvent-Free Conditions: Inspired by methodologies developed for other aniline (B41778) derivatives, research could explore the feasibility of synthesizing 4,6-Dibromo-3-chloro-2-fluoroaniline or its precursors under solvent-free and catalyst-free conditions. Such methods often lead to higher yields, shorter reaction times, and simpler work-up procedures, significantly reducing environmental impact nih.gov.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. Applying this technology could drastically reduce reaction times and energy consumption compared to conventional heating methods tandfonline.com.
Biocatalysis: The use of enzymes, such as flavin-dependent halogenases (FDHs), offers a highly selective and environmentally benign alternative to traditional halogenation methods. These enzymes catalyze halogenation on electron-rich aromatic compounds without the need for harsh oxidants nih.gov. Future work could involve engineering halogenases to selectively install the specific halogen pattern on a 2-fluoro-3-chloroaniline precursor.
Water as a Green Solvent: The use of water as a reaction medium is highly desirable for industrial applications. Developing synthetic steps that can be performed in aqueous systems, such as the reductive dimerization of nitrosobenzenes to form aniline-related structures, would represent a significant green advancement acs.org.
| Approach | Principle | Potential Advantages | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Heating reactants without a solvent medium. | Reduced waste, lower cost, often higher yields and shorter reaction times. | nih.gov |
| Microwave-Assisted Synthesis | Using microwave energy for rapid and uniform heating. | Significant reduction in reaction time, improved yields, enhanced purity. | tandfonline.com |
| Biocatalysis (e.g., Halogenases) | Employing enzymes for specific chemical transformations. | High regio- and stereoselectivity, mild reaction conditions, biodegradable catalysts. | nih.gov |
| Aqueous Synthesis | Utilizing water as the reaction solvent. | Low cost, non-flammable, environmentally benign. | acs.org |
Advanced Computational Modeling for Predictive Reactivity
The complex electronic environment of this compound makes it an ideal candidate for advanced computational modeling. Such studies can provide deep insights into its reactivity, guiding synthetic efforts and preventing unnecessary experimentation.
Future computational research should focus on:
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the molecule's structural and electronic properties. This includes modeling the potential energy surfaces for reactions like electrophilic aromatic substitution, determining bond dissociation energies, and calculating reactivity descriptors (e.g., molecular electrostatic potential, HOMO/LUMO energies) to predict the most likely sites for chemical attack acs.orgresearchgate.netnih.gov.
Predictive Regioselectivity Models: Methods like the RegioSQM computational tool, which predicts the regioselectivity of electrophilic aromatic substitution by identifying the aromatic carbon with the highest proton affinity, could be adapted and refined for polyhalogenated systems rsc.org. This would be invaluable for predicting the outcome of nitration, further halogenation, or acylation reactions.
Machine Learning and QSAR Models: By compiling experimental data on the reactivity of related polyhalogenated anilines, machine learning-based Quantitative Structure-Activity Relationship (QSAR) models could be developed nih.gov. These models can predict reaction rates and selectivity for new substrates and reactions, accelerating the discovery of novel derivatization pathways nih.govmit.edu.
| Modeling Technique | Application | Predicted Parameters | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigating electronic structure and reaction mechanisms. | Reaction barriers, molecular orbital energies, electrostatic potential, vibrational frequencies. | acs.orgresearchgate.net |
| RegioSQM | Predicting regioselectivity of electrophilic aromatic substitution. | Most nucleophilic carbon centers, likely sites of substitution. | rsc.org |
| Machine Learning (QSAR) | Developing predictive models from existing reaction data. | Reaction rate constants (k values), site selectivity scores. | nih.govmit.edu |
Exploration of Novel Derivatization Pathways
The presence of two bromine atoms, a chlorine atom, and an amino group provides multiple handles for chemical modification. Future research should aim to selectively functionalize these positions to create a diverse library of new compounds.
Promising avenues for exploration include:
Selective Cross-Coupling Reactions: The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) is a key area for investigation researchgate.net. Research should focus on developing catalytic systems that can selectively activate one C-Br bond over the other, or C-Br bonds in preference to the C-Cl bond, allowing for stepwise and controlled introduction of new carbon or heteroatom substituents mdpi.comsoton.ac.uk.
Synthesis of Heterocyclic Scaffolds: The aniline moiety is a well-established precursor for the synthesis of a vast array of nitrogen-containing heterocycles. Future work could explore three-component reactions or annulation strategies to construct novel fused heterocyclic systems, such as quinolines, indoles, or benzimidazoles, incorporating the polyhalogenated ring beilstein-journals.orgnih.gov.
Functionalization of the Amino Group: Beyond serving as a directing group, the -NH2 moiety can be derivatized into amides, sulfonamides, or used to form imines. It can also be converted into a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups through Sandmeyer-type reactions.
Strategic Design of Functional Molecules Incorporating the this compound Moiety
The dense halogenation of this aniline suggests its potential as a core scaffold in various functional molecules. The name variant "2,6-Dibromo-3-chloro-4-fluoroaniline" suggests interest in related isomers, and the principles outlined here would apply to the broader class of polyhalogenated anilines. Strategic design efforts should target specific applications.
Medicinal Chemistry: Halogen atoms, particularly chlorine and fluorine, are prevalent in many FDA-approved drugs, where they are used to modulate properties like lipophilicity, metabolic stability, and binding affinity nih.gov. The this compound core could be incorporated into screening libraries or used as a starting material for the synthesis of targeted therapies, leveraging the known bioactivity of other halogenated compounds nih.govnih.gov.
Agrochemicals: Many modern fungicides and herbicides incorporate fluorinated and chlorinated aromatic rings rhhz.net. The specific substitution pattern of this aniline could be exploited to develop new agrochemicals with novel modes of action or improved efficacy and resistance profiles. For instance, it could serve as a precursor for pyrazole carboxamide fungicides or other classes of crop protection agents rhhz.net.
Materials Science: The meta-terphenyl scaffold, which can be derived from substituted anilines, is of great interest in materials and coordination chemistry beilstein-journals.org. The high molecular weight and potential for intermolecular halogen bonding could impart unique properties, such as thermal stability or specific packing arrangements in the solid state, making derivatives of this compound interesting for applications in organic electronics or crystal engineering.
Q & A
Q. What are the common synthetic routes for preparing 4,6-Dibromo-3-chloro-2-fluoroaniline, and how can purity be optimized?
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer: Key techniques include:
- : Aromatic protons appear as doublets or triplets (δ 6.8–7.5 ppm), with splitting patterns reflecting adjacent halogens .
- : Fluorine resonances at δ -110 to -130 ppm, dependent on substituent positions.
- Mass Spectrometry (MS): Molecular ion peaks at 303–305 (M) with isotopic patterns matching Br/Cl .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data (e.g., GC vs. HPLC) for halogenated anilines?
Methodological Answer: Discrepancies arise from differing detection limits (e.g., GC may miss non-volatile impurities). Cross-validate using:
Q. What strategies mitigate hazardous byproduct formation during synthesis?
Methodological Answer: Hazardous intermediates (e.g., diazonium salts) require controlled conditions:
- Factorial Design: Optimize temperature, stoichiometry, and reaction time to suppress side products (e.g., explosive diazonium decomposition) .
- In Situ Quenching: Add urea to decompose excess nitrous acid post-diazotization .
- Safety Protocols: Use fume hoods, blast shields, and personal protective equipment (PPE) as per .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
